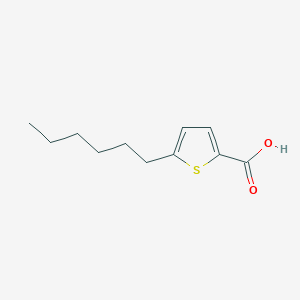

5-Hexyl-2-thiophenecarboxylic acid

描述

Contextualizing Thiophenecarboxylic Acids within Modern Organic Chemistry

Thiophenecarboxylic acids are heterocyclic compounds that are structurally analogous to benzoic acid, with a thiophene (B33073) ring replacing the benzene (B151609) ring. This substitution has profound effects on the molecule's electronic and chemical behavior. The sulfur atom in the thiophene ring can participate in conjugation, influencing the aromaticity and reactivity of the molecule.

These compounds serve as crucial intermediates in the synthesis of a wide array of more complex molecules. The carboxylic acid group can be readily converted into other functional groups, such as esters, amides, and acid chlorides, providing a gateway to a diverse range of chemical transformations. This versatility makes thiophenecarboxylic acids indispensable tools for organic chemists. Furthermore, the thiophene ring itself can undergo various substitution reactions, allowing for the fine-tuning of the molecule's properties.

Significance of Alkyl-Substituted Thiophenes as Versatile Building Blocks

The introduction of an alkyl substituent, such as the hexyl group in 5-Hexyl-2-thiophenecarboxylic acid, significantly impacts the physical and chemical properties of the thiophene core. Alkyl chains are known to enhance the solubility of aromatic compounds in organic solvents, which is a critical factor for solution-based processing of materials for applications in organic electronics.

Moreover, the length and branching of the alkyl chain can influence the self-assembly and packing of molecules in the solid state. This control over intermolecular interactions is paramount in the design of organic semiconductors and liquid crystals, where the molecular organization dictates the material's performance. The presence of an alkyl chain can also affect the electronic properties of the thiophene ring through inductive effects.

Research Trajectories for Thiophene Derivatives with Specific Functionalizations

The combination of an alkyl chain and a carboxylic acid on a thiophene ring, as seen in this compound, opens up numerous research avenues. The carboxylic acid group provides a reactive handle for polymerization or for anchoring the molecule to surfaces, while the hexyl group promotes solubility and can direct the formation of ordered structures.

One major research trajectory for such compounds is in the field of organic electronics . The ability of alkyl-substituted thiophenes to form ordered, self-assembled monolayers makes them promising candidates for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The carboxylic acid can be used to attach the thiophene unit to a gate dielectric or an electrode, while the hexyl chain helps to create a well-ordered, charge-conducting layer. For instance, a complex molecule incorporating a 5-hexylthiophene moiety has been synthesized and investigated for its potential in ultrathin film transistors. orgsyn.org

Another significant area of research is the development of liquid crystals . The rigid thiophene core combined with a flexible alkyl chain is a common motif in liquid crystalline molecules. The specific length of the alkyl chain, such as a hexyl group, can influence the type of liquid crystalline phase (e.g., nematic, smectic) and the temperature range over which it is stable. These materials are of interest for applications in displays and optical sensors.

Furthermore, the functional duality of molecules like this compound makes them valuable in supramolecular chemistry and self-assembly . The carboxylic acid can form hydrogen bonds, leading to the formation of well-defined supramolecular structures. The interplay between hydrogen bonding and the van der Waals interactions of the hexyl chains can be used to create complex and functional molecular architectures.

Interactive Data Tables

Below are tables summarizing key information for this compound and a related precursor.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 90619-86-6 |

| Molecular Formula | C11H16O2S |

| Molecular Weight | 212.31 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in many organic solvents |

Table 2: Key Precursor for Synthesis

| Compound Name | CAS Number | Molecular Formula | Application |

| 5-Hexylthiophene-2-carbaldehyde | 100943-46-2 | C11H16OS | Precursor for the synthesis of this compound through oxidation. |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-hexylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2S/c1-2-3-4-5-6-9-7-8-10(14-9)11(12)13/h7-8H,2-6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZDADHXWGFTYAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(S1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10520224 | |

| Record name | 5-Hexylthiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10520224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90619-86-6 | |

| Record name | 5-Hexylthiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10520224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Hexyl-2-thiophenecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Applications of 5 Hexyl 2 Thiophenecarboxylic Acid and Its Derivatives in Advanced Materials Science

Organic Electronics and Optoelectronics

Thiophene-containing molecules are foundational to the field of organic electronics due to their excellent charge transport properties and tunable electronic characteristics. The incorporation of a hexyl chain and a carboxylic acid group on the thiophene (B33073) ring is anticipated to influence solubility, molecular packing, and electronic energy levels, making 5-Hexyl-2-thiophenecarboxylic acid a compound of interest.

As Monomeric Units in Conjugated Oligomers and Polymers

The structure of this compound, with its reactive carboxylic acid group and polymerizable thiophene ring, makes it a viable candidate as a monomeric unit for the synthesis of conjugated oligomers and polymers. The hexyl group is expected to enhance solubility in organic solvents, a crucial factor for solution-based processing of electronic devices. The carboxylic acid functionality can be used for further chemical modifications, such as esterification or amidation, to fine-tune the properties of the resulting materials. However, specific studies detailing the polymerization of this compound and the characterization of the resulting polymers are not readily found in the surveyed literature.

Active Layer Components in Organic Light-Emitting Diodes (OLEDs)

Polymers derived from thiophene derivatives are often utilized as the emissive or charge-transporting layers in OLEDs. The electronic properties of a polymer based on this compound would be critical in determining its suitability for such applications. While general principles of OLED operation and the role of thiophene-based polymers are well-established, there is a lack of specific data on the performance of OLEDs incorporating polymers derived from this compound.

Photoactive Materials in Organic Photovoltaics (Solar Cells)

In the realm of organic photovoltaics, thiophene-based polymers are widely used as electron-donor materials in the active layer of solar cells. The hexyl side chain would contribute to the processability of the polymer, while the electronic structure of the thiophene backbone would influence the absorption spectrum and energy levels, which are key parameters for photovoltaic performance. Specific data on the efficiency, open-circuit voltage, short-circuit current, and fill factor for solar cells employing polymers from this compound are not available in the reviewed sources.

Charge Transport Layers in Organic Field-Effect Transistors (OFETs)

The performance of OFETs is heavily dependent on the charge carrier mobility of the organic semiconductor used. Polythiophenes are known to exhibit good hole mobilities. The molecular ordering and solid-state packing of polymers derived from this compound would significantly impact their charge transport characteristics. Research detailing the fabrication and characterization of OFETs using this specific class of polymers, including charge carrier mobility values, is not prominently featured in the available literature.

| OFET Performance Metrics for Thiophene-Based Polymers | |

| Parameter | Typical Range for Polythiophenes |

| Hole Mobility (μh) | 10⁻⁴ to 1 cm²/Vs |

| On/Off Ratio | > 10⁵ |

| Threshold Voltage (Vth) | 0 to -20 V |

| Note: This table represents typical data for the broader class of polythiophenes, as specific data for polymers derived from this compound is not available. |

Development of Flexible Electronic and Optoelectronic Devices

The solution-processability of polymers is a key enabler for the development of flexible electronics. Polymers incorporating this compound, with their expected good solubility, would be suitable candidates for deposition on flexible substrates. However, specific reports on the integration and performance of these materials in flexible devices are lacking.

Functional Polymers with Controlled Architectures

The synthesis of polymers with well-defined structures, or controlled architectures, allows for a deeper understanding of structure-property relationships and the development of materials with tailored functionalities. The carboxylic acid group in this compound offers a handle for creating more complex polymer architectures, such as block copolymers or side-chain functionalized polymers. While various controlled polymerization techniques exist for thiophene-based monomers, their specific application to this compound to create functional polymers with controlled architectures is not detailed in the surveyed scientific literature.

Regioregular Polythiophenes for Enhanced Performance

The precise control of polymer structure at the molecular level is paramount for achieving high performance in organic electronic devices. Regioregular polythiophenes, particularly poly(3-alkylthiophene)s (P3ATs), are a class of conducting polymers that have garnered significant attention due to their excellent electronic and optical properties. The regularity of the polymer chain, referring to the head-to-tail (HT) coupling of the thiophene units, is crucial for achieving a planar backbone conformation, which in turn facilitates π-π stacking and enhances charge carrier mobility. cmu.edunih.gov

While 3-hexylthiophene is a common monomer for the synthesis of the widely studied poly(3-hexylthiophene) (P3HT), derivatives of this compound can be conceptualized as precursors to monomers for creating functionalized regioregular polythiophenes. The synthesis of regioregular P3HT has been achieved through various methods, including the Grignard Metathesis (GRIM) polymerization, which offers a simple and efficient route to high molecular weight polymers at room temperature. cmu.eduresearchgate.net Direct arylation polymerization (DArP) has also emerged as a cost-effective and environmentally friendly method for synthesizing regioregular P3HT. aldeser.org

The introduction of functional groups, which can be derived from carboxylic acid moieties, onto the polythiophene backbone allows for the fine-tuning of their physical and chemical properties. For instance, post-polymerization functionalization of a bromoalkyl-substituted polythiophene can introduce carboxylic acid groups, among others, onto the side chains. cmu.edu This functionalization can impact the polymer's solubility, self-assembly behavior, and interaction with other materials in a device. cmu.edu The resulting regioregular polythiophenes with tailored side chains are crucial for applications in organic solar cells (OSCs), where they act as the electron donor material. aldeser.orgmdpi.com

| Polymerization Method | Key Features | Reference |

| Grignard Metathesis (GRIM) | Simple, efficient, room temperature synthesis of high molecular weight, regioregular P3HT. | cmu.eduresearchgate.net |

| Direct Arylation Polymerization (DArP) | Cost-effective, environmentally friendly, produces regioregular P3HT for OSCs. | aldeser.org |

| Post-polymerization Functionalization | Allows for the introduction of various functional groups, including carboxylic acids, to tailor polymer properties. | cmu.edu |

Incorporation into Conductive Polymers

This compound and its derivatives serve as important building blocks for the synthesis of various conductive polymers. These polymers are integral to the advancement of flexible electronics, organic solar cells, and light-emitting diodes due to their unique electrical and optical characteristics. rsc.orgmdpi.com Polythiophenes, a major class of conductive polymers, derive their properties from the delocalized π-electrons along their backbone. researchgate.net

The incorporation of specific side chains, such as the hexyl group, enhances the solubility and processability of these polymers, making them suitable for solution-based fabrication techniques like spin coating. rsc.org The carboxylic acid group, or derivatives thereof, can be used to anchor the polymer to surfaces or to interact with other components in a composite material, further enhancing the performance of the final device.

In the context of organic solar cells, polymers derived from thiophene-based monomers are often used as the electron donor material in the active layer of bulk heterojunction (BHJ) devices. lbl.govmdpi.com The performance of these solar cells is highly dependent on the energy levels (HOMO and LUMO) of the conductive polymer, its absorption spectrum, and its morphology when blended with an electron acceptor, such as a fullerene derivative. mdpi.comlbl.gov Research has shown that even subtle modifications to the polymer structure, such as the introduction of different functional groups or the use of co-polymers, can significantly impact the power conversion efficiency of the solar cell. mdpi.com

| Application | Role of Thiophene-based Conductive Polymer | Key Performance Factors |

| Organic Solar Cells (OSCs) | Electron donor in the active layer | Energy levels (HOMO/LUMO), absorption spectrum, morphology |

| Flexible Electronics | Conductive component | Electrical conductivity, processability, mechanical flexibility |

| Light-Emitting Diodes (LEDs) | Emissive or charge-transport layer | Optical and electrical properties |

Intermediates for Specialty Chemicals and Advanced Synthetic Reagents

Thiophenecarboxylic acids and their derivatives are valuable intermediates in the synthesis of a wide range of specialty chemicals. grahamchemical.com These building blocks are utilized in the production of pharmaceuticals, agrochemicals, and other high-value chemical products. researchgate.netresearchgate.net The thiophene ring is a key structural motif in many biologically active compounds.

For instance, halogenated 2-thiophenecarboxylic acid derivatives have been developed as crucial building blocks for a new family of insecticides. researchgate.netbeilstein-journals.org The synthesis of these complex molecules often involves multiple steps where the thiophene moiety is functionalized to achieve the desired chemical properties and biological activity. The carboxylic acid group provides a reactive handle for further chemical transformations, such as the formation of amides or esters, allowing for the construction of more complex molecular architectures. beilstein-journals.org

The synthesis of these intermediates can be achieved through various methods, including the carbonation of lithiated thiophenes or Grignard reagents. researchgate.netbeilstein-journals.org The development of efficient and scalable manufacturing routes for these substituted thiophene derivatives is crucial for their commercial application. researchgate.net

Precursors for Dye Manufacturing

Thiophene-based compounds have long been recognized for their utility in the synthesis of dyes. sapub.orgresearchgate.net The incorporation of the thiophene ring into an azo dye structure can lead to enhanced brightness and good tinctorial strength. sapub.org Azo dyes containing heterocyclic moieties, such as thiophene, are often considered alternatives to more expensive anthraquinone dyes. sapub.org

The synthesis of thiophene-based azo dyes typically involves the diazotization of an aminothiophene derivative, which is then coupled with a suitable coupling component. sapub.orgmdpi.com While the literature extensively covers dyes derived from 2-aminothiophenes, the principles can be extended to derivatives of this compound, where the carboxylic acid group could be converted into an amino group or other functionalities necessary for the dye synthesis.

Research Perspectives and Future Directions for 5 Hexyl 2 Thiophenecarboxylic Acid Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The traditional synthesis of 5-hexyl-2-thiophenecarboxylic acid often involves multi-step procedures with potentially harsh reagents and conditions. Future research is increasingly focused on developing more efficient and environmentally benign synthetic methodologies.

One promising avenue is the advancement of greener synthetic pathways . This includes the exploration of metal-free cyclization reactions to construct the thiophene (B33073) ring, thereby avoiding the use of toxic and expensive heavy metal catalysts. rsc.org Additionally, the use of safer and more sustainable solvents and reagents is a key focus. For instance, replacing hazardous solvents with water or bio-based alternatives is a critical step towards a more sustainable process. nih.gov

Biocatalysis offers another powerful tool for the sustainable synthesis of thiophene derivatives. uni.lu The use of enzymes, either as isolated catalysts or within whole-cell systems, can lead to highly selective and efficient transformations under mild reaction conditions. orientjchem.orgtandfonline.com Future research could focus on identifying or engineering enzymes capable of directly carboxylating 2-hexylthiophene (B90786) or performing regioselective functionalization of the thiophene core. This approach not only enhances sustainability but can also provide access to novel derivatives with high purity. researchgate.net

The adoption of flow chemistry presents a significant opportunity to improve the synthesis of this compound. researchgate.net Continuous flow reactors offer enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved safety, and easier scalability. This technology is particularly well-suited for optimizations and high-throughput screening of reaction conditions to identify the most efficient synthetic routes.

| Synthesis Approach | Key Advantages | Future Research Focus |

| Greener Synthetic Pathways | Reduced environmental impact, avoidance of toxic metals. rsc.org | Development of novel metal-free cyclization reactions, use of bio-based solvents. nih.gov |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. uni.lutandfonline.com | Engineering enzymes for direct carboxylation, exploring whole-cell biocatalysts. orientjchem.orgresearchgate.net |

| Flow Chemistry | Enhanced process control, improved safety and scalability, rapid optimization. researchgate.net | Integration of in-line purification, development of multi-step continuous processes. |

Advanced Computational Design for Tailored Molecular Properties

Computational chemistry is becoming an indispensable tool in the design and development of new molecules with specific functionalities. For this compound and its derivatives, advanced computational methods can predict and tailor their molecular properties for various applications.

Density Functional Theory (DFT) calculations are instrumental in understanding the electronic structure, geometry, and reactivity of thiophene derivatives. chemicalbook.comaobchem.com By performing DFT studies, researchers can predict key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for applications in organic electronics. chemimpex.com These calculations can guide the rational design of new derivatives with optimized electronic properties.

Quantitative Structure-Property Relationship (QSPR) models offer a statistical approach to correlate the structural features of molecules with their physicochemical properties. tandfonline.comoup.com For this compound, QSPR studies can be employed to predict properties like solubility, thermal stability, and even its potential performance in specific applications. acs.org This allows for the virtual screening of a large number of potential derivatives, saving significant time and resources in experimental synthesis and testing. sigmaaldrich.com

The future of computational design in this area lies in the development of more accurate and predictive models that can handle the complexity of intermolecular interactions, especially in the condensed phase. This will be crucial for designing materials with specific self-assembly behaviors and for predicting their performance in devices.

Exploration of Emerging Applications in Functional Materials

The unique combination of a rigid, aromatic thiophene ring and a flexible hexyl chain makes this compound a promising building block for a variety of functional materials.

One of the most exciting areas of exploration is in the field of organic electronics . Thiophene-based molecules are well-known for their semiconducting properties, and the hexyl chain can enhance solubility and processability, which are critical for the fabrication of devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). chemimpex.com While the parent compound may have modest performance, it serves as an excellent starting point for the synthesis of more complex conjugated polymers and small molecules with tailored electronic properties. acs.org The carboxylic acid group can also be used as an anchoring group to modify the surface of electrodes, potentially improving charge injection and extraction in electronic devices.

Another emerging application is in the development of liquid crystals . The rod-like shape of this compound, resulting from the linear hexyl chain attached to the planar thiophene ring, is a key characteristic for mesogenic behavior. chemicalbook.comaobchem.com By modifying the structure, for instance by forming esters or amides, it is possible to design new liquid crystalline materials with specific phase transition temperatures and optical properties. These materials could find use in displays, sensors, and optical switching devices.

Furthermore, the incorporation of this compound into functional polymers can impart desirable properties such as improved thermal stability and mechanical strength. acs.org The thiophene moiety can also introduce conductivity or photoresponsiveness to the polymer backbone.

| Application Area | Role of this compound | Potential Advantages |

| Organic Electronics | Building block for semiconducting polymers and small molecules. acs.org | Enhanced solubility and processability due to the hexyl chain. chemimpex.com |

| Liquid Crystals | Mesogenic core due to its rod-like shape. chemicalbook.comaobchem.com | Tunable phase behavior and optical properties through derivatization. |

| Functional Polymers | Monomer for imparting thermal stability and conductivity. acs.org | Versatility in modifying polymer properties. |

Integration with Supramolecular Chemistry and Nanotechnology

The ability of this compound to participate in self-assembly processes opens up exciting possibilities for its integration with supramolecular chemistry and nanotechnology.

The carboxylic acid group is a versatile functional group for forming non-covalent interactions such as hydrogen bonds, which can drive the self-assembly of molecules into well-defined nanostructures. nih.gov The interplay between the hydrogen bonding of the carboxylic acid groups and the π-π stacking of the thiophene rings, along with the van der Waals interactions of the hexyl chains, can lead to the formation of nanofibers, nanosheets, or other complex architectures. tandfonline.com These self-assembled structures could be utilized in areas such as organic electronics, sensing, and drug delivery.

In the realm of nanotechnology, this compound can be used to create self-assembled monolayers (SAMs) on various substrates. The carboxylic acid can act as an anchor to bind to metal oxide surfaces, while the thiophene ring provides a functionalizable outer surface. Such SAMs can be used to modify the surface properties of materials, for example, to control wetting, adhesion, or to create templates for the growth of other nanostructures.

The integration of this compound with host-guest chemistry, for example with cyclodextrins or pillararenes, could lead to the development of novel responsive materials and molecular machines. nih.gov The encapsulation of the hexyl chain or the thiophene ring within a macrocyclic host could be used to switch the properties of the molecule in response to external stimuli.

| Integration Area | Mechanism | Potential Applications |

| Self-Assembly | Hydrogen bonding, π-π stacking, van der Waals interactions. nih.govtandfonline.com | Nanofibers for electronics, controlled release systems. |

| Nanotechnology (SAMs) | Carboxylic acid as an anchor group on surfaces. | Surface modification, templating for nanostructure growth. |

| Supramolecular Chemistry | Host-guest interactions with macrocycles. nih.gov | Responsive materials, molecular switches. |

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 5-hexyl-2-thiophenecarboxylic acid, and what are the critical optimization steps?

- Methodology : A common approach involves functionalization of the thiophene ring via alkylation and subsequent oxidation. For example, derivatives like 5-(methoxycarbonyl)thiophene-2-carboxylic acid are synthesized by reacting sodium methoxide with dimethyl thiophene-2,5-dicarboxylate under reflux, followed by pH adjustment to isolate the product . Adapting this method, the hexyl group can be introduced via nucleophilic substitution or Friedel-Crafts alkylation, with careful control of reaction temperature (70–90°C) and stoichiometric ratios to minimize side reactions. Purification often involves recrystallization or column chromatography to isolate the carboxylic acid derivative.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodology :

- NMR spectroscopy : H and C NMR are critical for confirming the hexyl chain attachment and carboxylic acid proton environment. For example, in 5-methyl-2-thiophenecarboxylic acid, the methyl group resonates at δ 2.4 ppm in H NMR, while the carboxylic proton appears as a broad peak near δ 12 ppm .

- X-ray crystallography : Structural analysis of related compounds (e.g., 5-(methoxycarbonyl)thiophene-2-carboxylic acid) reveals planar thiophene rings with dihedral angles <5° between substituents, confirming minimal steric distortion .

- Thermogravimetric analysis (TGA) : Used to assess thermal stability; derivatives like 5-methyl-2-thiophenecarboxylic acid show decomposition onset temperatures >200°C .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- Methodology :

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Ensure fume hoods are used during synthesis or handling to avoid inhalation of vapors .

- Incompatible materials : Avoid strong oxidizers (e.g., peroxides) and bases, which may induce hazardous reactions (e.g., decarboxylation or polymerization) .

- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How do electronic effects of the hexyl substituent influence the reactivity of this compound in catalytic applications?

- Methodology : The hexyl group acts as an electron-donating substituent, altering the electron density of the thiophene ring. This can be quantified via Hammett constants (σ values) or computational methods (e.g., DFT calculations). For instance, alkyl chains in thiophene derivatives reduce the electrophilicity of the carboxylic acid group, impacting its coordination behavior in metal-organic frameworks (MOFs) . Experimental validation involves comparing reaction rates with shorter-chain analogs in cross-coupling reactions (e.g., Suzuki-Miyaura).

Q. How should researchers address discrepancies in reported thermodynamic data (e.g., melting points, solubility) for this compound?

- Methodology :

- Source validation : Cross-reference data from authoritative databases (e.g., NIST Chemistry WebBook, PubChem) and peer-reviewed studies .

- Experimental replication : Reproduce measurements under controlled conditions (e.g., DSC for melting points, UV-Vis for solubility in DMSO/water mixtures).

- Statistical analysis : Apply ANOVA or t-tests to assess variability between studies, accounting for factors like purity (>95% by HPLC) or crystallization solvents .

Q. What strategies are effective for studying structure-property relationships of this compound in polymer composites?

- Methodology :

- Doping studies : Incorporate the compound into conductive polymers (e.g., polythiophene) and measure conductivity via four-point probe techniques. The hexyl chain enhances solubility in organic solvents, facilitating uniform dispersion .

- Morphological analysis : Use AFM or TEM to assess phase separation in composites. Correlate with mechanical testing (e.g., tensile strength) to identify optimal loading ratios.

- Stability testing : Monitor degradation under UV exposure or thermal cycling using FTIR to track carboxylic acid group integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。